molecular formula C23H28F2N4O3 B14089207 Paliperidone Z-Oxime

Paliperidone Z-Oxime

Cat. No.: B14089207
M. Wt: 446.5 g/mol
InChI Key: CLNKYXBDIXTFRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Paliperidone Z-Oxime involves the reaction of Paliperidone with hydroxylamine hydrochloride under specific conditions. A typical method includes heating a mixture of the ketone or aldehyde (Paliperidone), fine powder of calcium oxide, and hydroxylamine hydrochloride in an oil bath . The reaction is stirred with a magnetic stirrer in the presence of air for an appropriate time to yield the oxime product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pressure, and reagent concentrations, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Paliperidone Z-Oxime undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding oxime derivatives.

    Reduction: Reduction of the oxime group to amine.

    Substitution: Substitution reactions involving the oxime group.

Common Reagents and Conditions

    Oxidation: Common reagents include oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Conditions typically involve nucleophiles like amines or thiols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various oxime derivatives, amines, and substituted compounds depending on the specific reagents and conditions used .

Scientific Research Applications

Paliperidone Z-Oxime has several scientific research applications, including:

Properties

IUPAC Name

3-[2-[4-[C-(2,4-difluorophenyl)-N-hydroxycarbonimidoyl]piperidin-1-yl]ethyl]-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28F2N4O3/c1-14-17(23(31)29-9-2-3-20(30)22(29)26-14)8-12-28-10-6-15(7-11-28)21(27-32)18-5-4-16(24)13-19(18)25/h4-5,13,15,20,30,32H,2-3,6-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLNKYXBDIXTFRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2CCCC(C2=N1)O)CCN3CCC(CC3)C(=NO)C4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.